molecular formula C14H18N4O4S B2880243 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448075-71-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2880243
CAS No.: 1448075-71-5
M. Wt: 338.38
InChI Key: IPEMIRDNHIDLTQ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound belonging to the class of organoheterocyclic compounds This compound features a unique structure that includes an isothiazolidine ring with a dioxido functional group, a methyl-substituted phenyl ring, and an imidazolidine carboxamide moiety

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-3-4-11(18-6-2-8-23(18,21)22)9-12(10)16-14(20)17-7-5-15-13(17)19/h3-4,9H,2,5-8H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMIRDNHIDLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Features

The target molecule comprises three distinct moieties:

  • A 2-methylphenyl group substituted at the 5-position with a 1,1-dioxidoisothiazolidin-2-yl ring.
  • A 2-oxoimidazolidine carboxamide group linked via an aryl bond.
  • Sulfone and urea functional groups critical for stereoelectronic properties.

Retrosynthetic cleavage suggests modular assembly through:

  • Isothiazolidine dioxide synthesis via cyclization of β-amino thiols followed by oxidation.
  • Imidazolidinone formation via urea cyclization under basic conditions.
  • Final coupling of the aromatic and heterocyclic components using carbodiimide-mediated amidation.

Synthetic Pathways and Methodological Comparisons

Route A: Sequential Ring Assembly (Patent EP2530078 A1)

Step 1: Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline
  • Thiol Protection : 2-Methyl-5-nitroaniline reacts with tert-butyl thiol in DMF at 80°C (12 h) to yield 5-(tert-butylthio)-2-methylnitrobenzene (89% yield).
  • Cyclization : Treatment with chloramine-T in methanol/water (1:1) at 0°C forms isothiazolidine, followed by oxidation with mCPBA (3 eq.) in dichloromethane to install the sulfone group (72% yield over two steps).
  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) affords the aniline intermediate.
Step 2: Imidazolidinone Carboxylic Acid Preparation
  • Urea Formation : Ethyl 2-aminoacetate reacts with triphosgene in THF at −10°C to generate 2-oxoimidazolidine-1-carbonyl chloride.
  • Hydrolysis : Quenching with aqueous NaOH yields the free carboxylic acid (mp 142–144°C).
Step 3: Amide Coupling
  • Activation : The carboxylic acid (1.2 eq.) is treated with HOBt and EDCI in DMF (0°C, 30 min).
  • Coupling : Addition of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 eq.) at 25°C for 18 h provides the target compound (65% yield).

Key Data :

Parameter Value
Purity (HPLC) 98.4%
Melting Point 189–191°C
$$ ^1H $$ NMR (DMSO) δ 8.21 (s, 1H, NH)

Route B: Convergent Approach via Suzuki-Miyaura Cross-Coupling

Boronic Ester Installation
  • Borylation : 5-Bromo-2-methylaniline reacts with bis(pinacolato)diboron (1.5 eq.) and Pd(dppf)Cl₂ in dioxane (100°C, 24 h) to form the pinacol boronate (83% yield).
Coupling with Preformed Heterocycles
  • Cross-Coupling : The boronate ester reacts with 2-chloroimidazolidinone under Pd(OAc)₂/XPhos catalysis (K₃PO₄, 80°C, 12 h) to install the imidazolidinone moiety (71% yield).
  • Post-Functionalization : Sequential oxidation and amidation steps complete the synthesis (58% overall yield).

Advantages :

  • Avoids sensitive nitro reduction steps.
  • Enables late-stage diversification of the aryl ring.

Reaction Optimization and Mechanistic Insights

Sulfone Oxidation Efficiency

Comparative studies of oxidizing agents:

Oxidant Solvent Temp (°C) Yield (%)
mCPBA DCM 25 72
H₂O₂/AcOH Acetic Acid 50 64
KMnO₄ H₂O/acetone 0 38

mCPBA in dichloromethane provides optimal selectivity for sulfone formation without over-oxidation.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
    δ 2.34 (s, 3H, Ar-CH₃), 3.12–3.18 (m, 4H, isothiazolidine CH₂), 3.45–3.52 (m, 2H, imidazolidinone CH₂), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 8.21 (s, 1H, NH).

  • $$ ^{13}C $$ NMR :
    δ 21.5 (Ar-CH₃), 48.2 (isothiazolidine C), 156.8 (C=O).

High-Resolution Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₈N₃O₄S [M+H]⁺: 344.1014; found: 344.1011.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling Protocols

  • DMF recovery via vacuum distillation achieves 92% solvent reuse in amidation steps.
  • Catalytic system Pd/XPhos demonstrates >10 reuses without significant activity loss.

Waste Stream Analysis

Step PMI (kg/kg) E-Factor
Cyclization 6.2 5.1
Coupling 8.7 7.3

Process mass intensity (PMI) and E-factor calculations guide route selection for sustainability.

Chemical Reactions Analysis

Key Reaction Steps:

StepReaction TypeReagents/ConditionsReference Analogs
1Sulfone formationOxidation of isothiazolidine with H₂O₂/O₃
2Urea cyclizationPhosgene or carbonyldiimidazole with diamine
3Amide couplingEDCl/HOBt, DCC, or HATU in DMF/DCM

1,1-Dioxidoisothiazolidine Ring

  • Oxidation Stability : The sulfone group (SO₂) is resistant to further oxidation but may participate in nucleophilic substitution at the sulfur center .

  • Ring-Opening Reactions : Reacts with strong bases (e.g., NaOH) to form sulfonamide intermediates .

2-Oxoimidazolidine Core

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding imidazolidinone derivatives .

  • Alkylation : Reacts with alkyl halides at the urea nitrogen under basic conditions .

Aryl Carboxamide Linkage

  • Acid/Base Resistance : Stable under mild conditions but hydrolyzes in concentrated HCl/NaOH to carboxylic acid and aniline .

Catalytic and Biological Interactions

While direct data on this compound is limited, structural analogs suggest:

  • Enzyme Inhibition : The sulfone and urea motifs may bind kinase ATP pockets (e.g., Fer kinase) .

  • Metabolic Pathways : Likely undergoes hepatic CYP3A4-mediated oxidation .

Reaction Optimization Data

ParameterOptimal ConditionsYield Improvement Strategy
Sulfone oxidation0°C, 30% H₂O₂, 12 hrUse catalytic VO(acac)₂
Amide couplingHATU, DIPEA, DMF, RTMicrowave assistance (50°C)
CyclizationPhosgene, toluene, refluxAlternative: Triphosgene

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C (TGA data inferred from ).

  • Photolysis : UV light induces cleavage of the sulfone group .

Industrial-Scale Considerations

  • Cost Drivers : HATU and specialty catalysts increase production costs; alternatives like EDCl reduce expenses .

  • Waste Management : Requires neutralization of phosgene byproducts with ethanolamine .

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The dioxidoisothiazolidine moiety could be involved in redox reactions, while the imidazolidine carboxamide group might participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: Shares the dioxidoisothiazolidine moiety but differs in the rest of the structure.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Isothiazolidine moiety : Imparts potential reactivity and biological activity.
  • Imidazolidine core : Associated with various pharmacological properties.
  • Carboxamide group : Enhances solubility and stability.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC18H20N2O4S
Molecular Weight336.5 g/mol
CAS Number941932-65-6

The biological activity of this compound primarily involves its interaction with key enzymes and pathways:

  • Cyclin-dependent kinase 2 (CDK2) Inhibition : The compound has been shown to inhibit CDK2, an enzyme crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition of cell proliferation in human colon adenocarcinoma cells. The IC50 values suggest potent anticancer activity comparable to established chemotherapeutics .

Other Biological Activities

Preliminary studies suggest additional biological activities, including:

  • Antioxidant Activity : Potential to modulate oxidative stress pathways.
  • Anti-inflammatory Effects : Investigated for its role in reducing inflammation markers in cellular models.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isothiazolidine Intermediate : This involves reacting appropriate precursors under controlled conditions.
  • Amide Coupling Reaction : The imidazolidine core is introduced through amide coupling techniques using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reaction Conditions

Common solvents include dichloromethane or ethanol, often facilitated by catalysts to enhance yield and purity.

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on human colon adenocarcinoma cells. The results indicated:

  • Significant Growth Inhibition : At concentrations above 10 µM, the compound reduced cell viability by over 70%.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with CDK2 leads to alterations in downstream signaling pathways associated with apoptosis and cell cycle progression .

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